Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a triazole moiety substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 3-methyl-1,2,4-triazole with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Piperidine ring formation: The piperidine ring can be synthesized by reacting a suitable precursor, such as 4-piperidone, with appropriate reagents.
Coupling of the triazole and piperidine rings: The brominated triazole is then coupled with the piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol using an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, affecting the triazole and piperidine rings.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products:
- Substituted triazole derivatives
- Oxidized or reduced forms of the compound
- Carboxylic acid derivative from ester hydrolysis
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may be explored for use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, and the presence of the bromine atom and piperidine ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl 4-(5-chloro-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-fluoro-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-iodo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the triazole ring can significantly affect the compound’s reactivity, stability, and biological activity.
- Binding Affinity: The size and electronegativity of the halogen atoms can influence the compound’s binding affinity to biological targets, with bromine often providing a balance between size and reactivity.
- Chemical Stability: Compounds with different halogen substituents may exhibit varying degrees of chemical stability, impacting their suitability for different applications.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADTWUXPQMRIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.